7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features a thiazolo[4,5-d]pyridazinone core. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of fluorine and methyl groups in its structure can significantly influence its biological activity and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Construction of the Pyridazinone Core: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the pyridazinone core.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[4,5-d]pyridazinone derivatives.
Substitution: Formation of substituted thiazolo[4,5-d]pyridazinone derivatives.
Scientific Research Applications
7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity to these targets, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 7-(4-bromophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
- 7-(4-methylphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one lies in the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-5-3-4-6-15(12)11-24-20(25)18-19(26-13(2)22-18)17(23-24)14-7-9-16(21)10-8-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVKIAKRUDXJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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